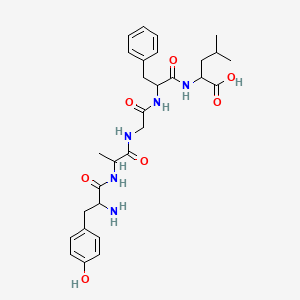
IGF-I (24-41) TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
IGF-I (24-41) (TFA) is amino acids 24 to 41 fragment of Insulin-like Growth Factor I (IGF-I). IGF-I is partly responsible for systemic GH activities although it possesses a wide number of own properties (anabolic, antioxidant, anti-inflammatory and cytoprotective actions).
Applications De Recherche Scientifique
Neoplasia and Cancer Research
IGF-I, including its variants like IGF-I (24-41) TFA, plays a significant role in neoplasia. Research indicates that insulin and insulin-like growth factors (IGFs) are key regulators of energy metabolism and growth, with considerable evidence of their roles in neoplasia. Epidermiological, clinical, and laboratory research methods investigate novel cancer prevention and treatment strategies related to insulin and IGF signaling, including the use of receptor-specific antibodies and receptor kinase inhibitors (Pollak, 2008).
Reproductive Biology
IGF-I influences ovarian follicular development. The role of IGFs in cyclic ovarian follicular development has been extensively studied, suggesting their importance in various reproductive processes (Giudice, 1992).
Neurology
IGF-I, including its variants, is crucial for oligodendrocyte survival and myelination. Studies have shown that exogenous IGF-1 can reduce postischemic white matter injury, highlighting its potential in neurological applications (Guan et al., 2001).
Exercise Physiology
Research on IGF-I in transdermal body fluid during physical training provides insights into its role in exercise physiology and muscle growth (Nindl et al., 2006).
Nutritional and Developmental Regulation in Fish
IGF-I and IGF-II in fish demonstrate the evolutionary conservation of these growth factors and their significance in developmental biology (Duan, 1998).
Veterinary Medicine
Studies on hormonal and metabolic profiles in newborn foals have shown the importance of IGF-I in the development of animals, potentially influencing veterinary practices (Panzani et al., 2012).
Bone Growth and Repair
IGF-I is significantly involved in bone growth and repair, making it a critical factor in orthopedic research and therapy (Linkhart et al., 1996).
Cellular and Molecular Biology
IGF-I's role in cellular growth, differentiation, and survival has been widely studied, highlighting its importance in various physiological functions and potential therapeutic applications (Stewart & Rotwein, 1996).
Propriétés
Formule moléculaire |
C₈₈H₁₃₃N₂₇O₂₈.C₂HF₃O₂ |
|---|---|
Poids moléculaire |
2131.18 |
Séquence |
One Letter Code: YFNKPTGYGSSSRRAPQT |
Synonyme |
Insulin-like Growth Factor I (24-41) (TFA) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



